Cas no 2096334-70-0 (2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester)
2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester
- 1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
- 1-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine
- CS-0176398
- Piperidine, 1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
- 2-Chloro-5-(piperidinomethyl)phenylboronicacid,pinacolester
- 1-{[4-CHLORO-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]METHYL}PIPERIDINE
- 2-Chloro-5-(piperidinomethyl)phenylboronic acid pinacol ester
- BS-34209
- DTXSID001125384
- 2096334-70-0
- MFCD18783190
- F88578
-
- MDL: MFCD18783190
- Inchi: 1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)15-12-14(8-9-16(15)20)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3
- InChI Key: RKGYUSAGRSCEAF-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1B1OC(C)(C)C(C)(C)O1)CN1CCCCC1
Computed Properties
- Exact Mass: 335.1823370g/mol
- Monoisotopic Mass: 335.1823370g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.7
2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1243569-1g |
2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester |
2096334-70-0 | 97% | 1g |
$125 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1243569-5g |
2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester |
2096334-70-0 | 97% | 5g |
$275 | 2024-06-06 | |
| abcr | AB311625-1 g |
2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester; 98% |
2096334-70-0 | 1g |
€178.00 | 2023-04-26 | ||
| abcr | AB311625-5 g |
2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester; 98% |
2096334-70-0 | 5g |
€450.00 | 2023-04-26 | ||
| abcr | AB311625-1g |
2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester, 98%; . |
2096334-70-0 | 98% | 1g |
€178.00 | 2025-02-20 | |
| abcr | AB311625-5g |
2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester, 98%; . |
2096334-70-0 | 98% | 5g |
€450.00 | 2025-02-20 | |
| 1PlusChem | 1P01EHWO-250mg |
2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester |
2096334-70-0 | 97% | 250mg |
$9.00 | 2023-12-19 | |
| 1PlusChem | 1P01EHWO-1g |
2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester |
2096334-70-0 | 97% | 1g |
$28.00 | 2023-12-19 | |
| 1PlusChem | 1P01EHWO-5g |
2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester |
2096334-70-0 | 97% | 5g |
$108.00 | 2023-12-19 | |
| A2B Chem LLC | AX55208-250mg |
2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester |
2096334-70-0 | 97% | 250mg |
$23.00 | 2024-04-20 |
2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester Suppliers
2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester
Introduction to 2-Chloro-5-(piperidinomethyl)phenylboronic Acid, Pinacol Ester (CAS No. 2096334-70-0)
2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester, identified by its CAS number 2096334-70-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This boronic acid derivative is particularly valued for its role as an intermediate in the synthesis of various bioactive molecules, including therapeutic agents targeting complex diseases. The compound's unique structural features, comprising a chloro-substituted phenyl ring linked to a piperidinomethyl group and estered boronic acid functionality, make it a versatile building block in medicinal chemistry.
The< strong>pineridinomethyl moiety in the molecule contributes to its solubility and bioavailability, which are critical factors in drug design. Boronic acids are well-known for their ability to participate in reversible coordination with metals, a property that has been exploited in various catalytic processes and drug delivery systems. The pinacol ester form of this compound enhances stability while maintaining reactivity, making it an ideal candidate for further functionalization in synthetic pathways.
In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies for diseases such as cancer and inflammatory disorders. The< strong>2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester has been explored as a precursor in the synthesis of small-molecule inhibitors that interact with specific biological targets. For instance, studies have demonstrated its utility in creating compounds that modulate enzyme activity, thereby influencing disease progression.
One of the most promising applications of this compound is in the field of immunotherapy. Researchers have leveraged its structural properties to develop novel immunomodulators that can enhance the body's immune response against pathogens or cancer cells. The< strong>chloro-substituted phenyl ring provides a scaffold for further chemical modifications, allowing scientists to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
The< strong>pinacol ester functionality is particularly noteworthy as it can be hydrolyzed under mild acidic or basic conditions to yield the corresponding boronic acid. This reaction is highly useful in organic synthesis, enabling the facile introduction of boronic acid groups into larger molecular frameworks. Such transformations are essential in constructing complex drug candidates that require precise functional group arrangements.
The compound's relevance extends beyond academic research; it has also found applications in industrial processes. For example, it serves as a key intermediate in the production of advanced materials used in electronics and coatings. Its ability to undergo selective reactions while maintaining structural integrity makes it valuable for creating high-performance polymers and composites.
The synthesis of< strong>2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester involves multi-step organic reactions that highlight the compound's synthetic versatility. Starting from commercially available precursors, chemists can employ palladium-catalyzed cross-coupling reactions to introduce the piperidinomethyl group onto the phenyl ring. Subsequent functionalization with chlorine and boronic acid esters completes the molecular architecture.
In conclusion, 2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester (CAS No. 2096334-70-0) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced material synthesis. As research continues to uncover new methodologies for utilizing this compound, its importance is expected to grow further, driving innovation across multiple scientific disciplines.
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